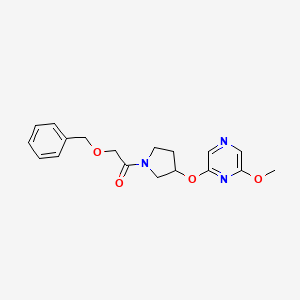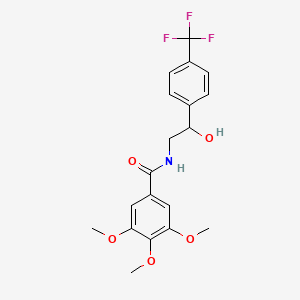
4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound characterized by its intricate molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multiple steps, starting with the formation of the indolin-2-one core This can be achieved through the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure the efficient and cost-effective production of the compound. Quality control measures, such as chromatographic analysis and spectroscopic techniques, are employed to verify the purity and identity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the oxoindolin-3-ylidene and thioxothiazolidin-4-one moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities and physical properties. For example, oxidation of the compound may yield carboxylic acid derivatives, while reduction may result in the formation of amine derivatives.
科学的研究の応用
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Biologically, 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has shown potential as an antitumor agent. Its cytotoxic properties have been evaluated in various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell proliferation.
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical reactivity and stability make it suitable for large-scale manufacturing processes.
作用機序
The mechanism by which 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling processes, resulting in the desired therapeutic effects.
類似化合物との比較
Isatin-thiazolidin-4-one hybrids: These compounds share structural similarities with 4-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid and exhibit similar biological activities.
2-oxoindoline-based acetohydrazides: These compounds are structurally related and have been investigated for their antitumor properties.
Uniqueness: this compound stands out due to its unique combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for the development of new therapeutic agents and industrial applications.
特性
IUPAC Name |
4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVWYPQIONRJP-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856334.png)




![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)


![1-ethyl-6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2856346.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)



